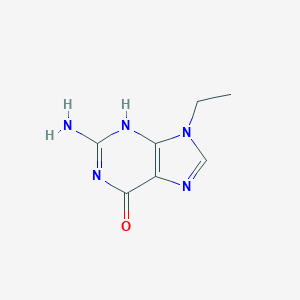

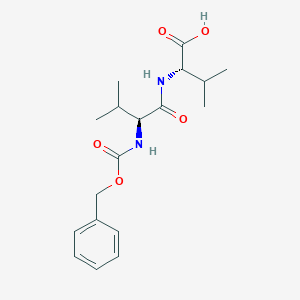

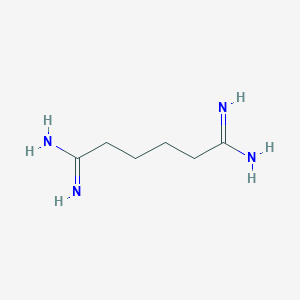

![molecular formula C19H19IN2O2 B106022 (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide CAS No. 15185-40-7](/img/structure/B106022.png)

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide, also known as EBIO, is a small molecule drug that has been studied extensively due to its unique properties. EBIO is a member of the benzoxazole family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mecanismo De Acción

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide activates the BK channel by binding to a specific site on the channel's alpha subunit. This binding causes a conformational change in the channel, leading to its opening and the efflux of K+ ions from the cell. This efflux of K+ ions leads to the hyperpolarization of the cell membrane, which can have a variety of physiological effects.

Efectos Bioquímicos Y Fisiológicos

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide has been shown to have a variety of biochemical and physiological effects, including vasodilation, neuroprotection, and cardioprotection. In addition, (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide has been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, from neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide has a number of advantages for lab experiments, including its ability to activate the BK channel in a dose-dependent manner and its specificity for the BK channel. However, one limitation of (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide is its short half-life, which can make it difficult to use in long-term experiments.

Direcciones Futuras

There are a number of future directions for research on (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide. One area of research is the development of more potent and selective BK channel activators. Another area of research is the use of (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide in the treatment of various diseases, such as hypertension and Parkinson's disease. Finally, the use of (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide in combination with other drugs to enhance their efficacy is also an area of interest.

Métodos De Síntesis

The synthesis of (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide involves the reaction of 3-ethylbenzoxazole, formaldehyde, and ethylamine. The reaction proceeds through a Mannich-type condensation reaction, followed by a cyclization reaction to form the benzoxazole ring. The final step involves the quaternization of the benzoxazole nitrogen with iodomethane to form the iodide salt of (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide.

Aplicaciones Científicas De Investigación

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide has been widely used in scientific research due to its ability to activate the large-conductance, Ca2+-activated K+ (BK) channel. This channel is found in a variety of tissues, including smooth muscle, neurons, and cardiac muscle. Activation of the BK channel has been shown to have a number of physiological effects, including vasodilation, neuroprotection, and cardioprotection.

Propiedades

Número CAS |

15185-40-7 |

|---|---|

Nombre del producto |

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide |

Fórmula molecular |

C19H19IN2O2 |

Peso molecular |

434.3 g/mol |

Nombre IUPAC |

(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide |

InChI |

InChI=1S/C19H19N2O2.HI/c1-3-20-14-9-5-7-11-16(14)22-18(20)13-19-21(4-2)15-10-6-8-12-17(15)23-19;/h5-13H,3-4H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

MUBIWUSJYHALAS-UHFFFAOYSA-M |

SMILES isomérico |

CCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-] |

SMILES |

CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |

SMILES canónico |

CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

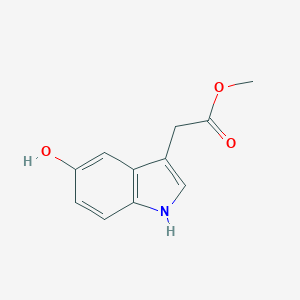

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)